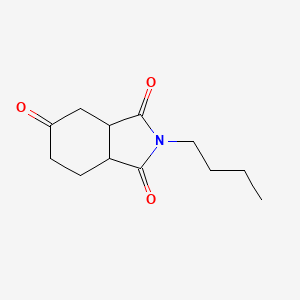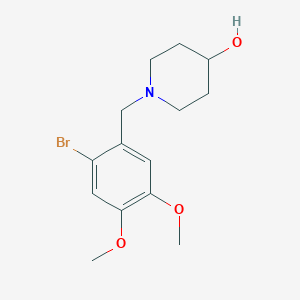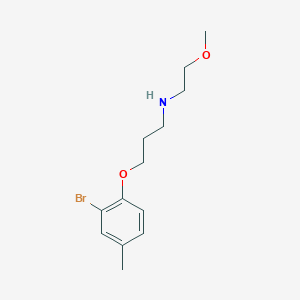![molecular formula C17H17N5O2S B5004503 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B5004503.png)
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one involves multiple steps. One common method includes the condensation of furan-2-ylmethylamine with 5,6-dimethylpyrrolo[2,3-d]pyrimidine-4-thiol, followed by cyclization with hydrazine derivatives to form the pyrazolone ring . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyrazolone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, each with potential biological activities .
科学研究应用
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one has been extensively studied for its scientific research applications, including:
作用机制
The mechanism of action of 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have shown potent anticancer activities.
Thioglycoside derivatives: These compounds have been studied for their cytotoxic activities and CDK inhibition.
Uniqueness
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one is unique due to its specific structural features, such as the furan-2-ylmethyl group and the pyrazolone ring, which contribute to its potent biological activities and selectivity towards CDKs .
属性
IUPAC Name |
5-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-11(2)22(7-13-4-3-5-24-13)16-15(10)17(19-9-18-16)25-8-12-6-14(23)21-20-12/h3-6,9H,7-8H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFZYUDPGCEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SCC3=CC(=O)NN3)CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)


![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)

![N,N-diethyl-2-[2-(4-ethylphenoxy)ethoxy]ethanamine](/img/structure/B5004460.png)

![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)
![3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B5004492.png)

![N-(3-isoxazolylmethyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5004511.png)
![3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B5004514.png)
